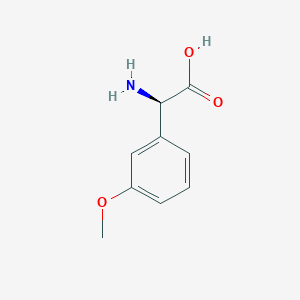
(R)-a-Amino-3-methoxy-benzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-a-Amino-3-methoxy-benzeneacetic acid is an organic compound that features an amino group, a methoxy group, and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-Amino-3-methoxy-benzeneacetic acid typically involves several steps, starting from commercially available precursors. One common method involves the use of asymmetric hydrogenation to introduce chirality into the molecule. The reaction conditions often include the use of catalysts such as palladium or rhodium complexes, and the reactions are typically carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-a-Amino-3-methoxy-benzeneacetic acid may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-a-Amino-3-methoxy-benzeneacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
®-a-Amino-3-methoxy-benzeneacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ®-a-Amino-3-methoxy-benzeneacetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-Mandelic acid: This compound is structurally similar but lacks the methoxy group.
®-Phenylglycine: Another similar compound that features an amino group attached to a benzene ring but lacks the methoxy group.
Uniqueness
®-a-Amino-3-methoxy-benzeneacetic acid is unique due to the presence of both the amino and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
(2R)-2-amino-2-(3-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKVNPOZWRHJPM-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/new.no-structure.jpg)

![4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine](/img/structure/B2755819.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2755820.png)
![Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine](/img/structure/B2755821.png)
![N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide](/img/structure/B2755822.png)
![3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea](/img/structure/B2755825.png)
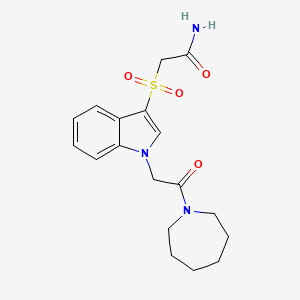
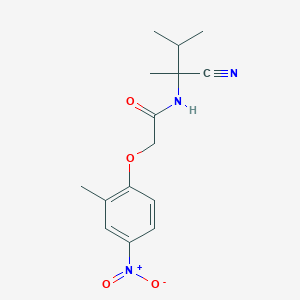
![methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2755833.png)
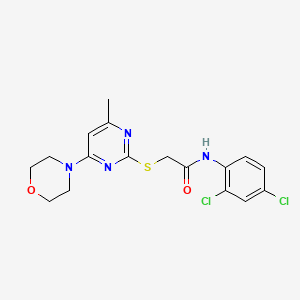
![1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine](/img/structure/B2755835.png)
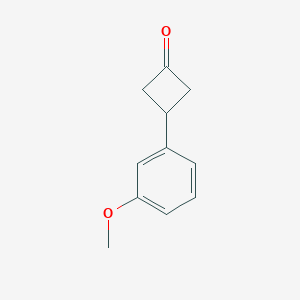
![N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2755840.png)
